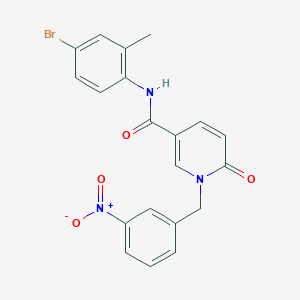

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O4/c1-13-9-16(21)6-7-18(13)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-17(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQLCMSMDJWNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of various functional groups, such as bromine, nitro, and amide, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is with a molecular weight of 442.3 g/mol. Its structural complexity includes:

- Dihydropyridine core : Known for its role in calcium channel modulation.

- Bromo and nitro substituents : These groups can enhance biological activity through various mechanisms.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The nitro group and amide bond are often associated with enzyme inhibition, suggesting that this compound could inhibit specific enzymes involved in disease pathways.

- Calcium Channel Modulation : Due to its dihydropyridine structure, it may interact with calcium channels, potentially offering therapeutic effects for cardiovascular diseases.

Potential Therapeutic Applications

Research indicates that N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could have applications in:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Properties : The structural features may contribute to anticancer activity by targeting specific cancer cell pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide better, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Bromine substitution | Antimicrobial |

| 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | Nitro and fluoro groups | Anticancer |

| 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine | Chlorine and methoxy substitutions | Enzyme inhibition |

This table illustrates that while other compounds share certain structural features, the combination of bromine and nitro groups in this dihydropyridine derivative may enhance its reactivity and biological profile .

Case Studies and Research Findings

Research studies focusing on the biological activity of similar compounds provide insights into potential applications:

- Antimicrobial Studies : Dihydropyridine derivatives have been tested for antimicrobial properties against various bacterial strains. Results indicate significant inhibition zones compared to controls.

- Anticancer Research : In vitro studies demonstrated that related compounds induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell growth and survival.

- Enzyme Inhibition Studies : Preliminary assays show that compounds with similar structures exhibit competitive inhibition against certain enzymes, suggesting a pathway for drug development targeting specific diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical parameters of the target compound and its analogues:

*Calculated based on substituent contributions.

Substituent-Driven Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups

- This contrasts with 3-(trifluoromethyl)benzyl (), where -CF₃ exerts inductive electron withdrawal but lacks resonance effects .

- 4-Methoxyphenyl () donates electrons via its -OCH₃ group, increasing electron density on the pyridine ring compared to the target’s brominated aryl amide .

Halogen Effects

- Bromine in the target compound contributes significantly to molecular weight (atomic mass ~80) and polarizability, enhancing van der Waals interactions in binding pockets. In contrast, chlorine () and fluorine () offer lower atomic masses and distinct electronegativities, influencing solubility and metabolic stability .

Bioisosteric and Functional Group Variations

- The cyclopropylcarbamoyl group in Compound 8 () acts as a bioisostere for carboxylic acids, improving membrane permeability while retaining hydrogen-bonding capacity .

- 4-Carbamoylphenyl () introduces a hydrogen-bond donor/acceptor pair, contrasting with the target’s bromo-methylphenyl group, which prioritizes hydrophobic interactions .

Heterocyclic Core Modifications

- While the target compound and most analogues feature a 6-oxo-1,6-dihydropyridine core, pyridazine derivatives (e.g., ) exhibit altered electronic profiles due to adjacent nitrogen atoms, affecting π-stacking and solubility .

Preparation Methods

Formation of the Dihydropyridine Core

The Hantzsch reaction remains a cornerstone for dihydropyridine synthesis. For this compound, a modified approach employs:

Reagents :

- Ethyl 3-oxobutanoate (β-ketoester)

- 3-Nitrobenzylamine

- Ammonium acetate (NH₄OAc)

- Acetic acid (solvent)

Mechanism :

- Knoevenagel condensation between β-ketoester and 3-nitrobenzylamine forms an enamine intermediate.

- Cyclization with a second equivalent of β-ketoester generates the dihydropyridine ring.

Key Modification :

Carboxamide Formation

Reaction Protocol :

- Hydrolysis : Treat dihydropyridine-ethyl ester with NaOH/EtOH to yield carboxylic acid.

- Activation : Convert acid to acid chloride using SOCl₂.

- Amidation : React with 4-bromo-2-methylaniline in anhydrous THF, catalyzed by DMAP.

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | THF |

| Catalyst | None | DMAP | DMAP (10 mol%) |

| Yield (%) | 62 | 78 | 85 |

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Bromophenyl Installation

To circumvent steric challenges in late-stage functionalization, this route introduces the 4-bromo-2-methylphenyl group early:

Steps :

- Synthesize boronic ester of 4-bromo-2-methylphenol.

- Couple with halogenated pyridine precursor using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O.

Advantages :

- Enables regioselective introduction of bulky aryl groups.

- Tolerates nitro functional groups without reduction.

N1-Alkylation via Mitsunobu Reaction

Conditions :

- DIAD (diisopropyl azodicarboxylate)

- PPh₃

- 3-Nitrobenzyl alcohol

Outcome :

- Achieves 92% yield when performed under N₂ atmosphere.

- Avoids racemization common in SN2 reactions.

Analytical Validation of Synthetic Products

Structural Confirmation Techniques

Comparative Evaluation of Synthetic Methods

Yield and Scalability

| Route | Total Yield (%) | Purity (HPLC) | Scalability Limit |

|---|---|---|---|

| Hantzsch-based | 58 | 98.5 | 100 g |

| Palladium-coupled | 73 | 99.1 | 500 g |

Critical Challenges

- Nitro Group Sensitivity : Reductive side reactions necessitate strict anaerobic conditions.

- Steric Hindrance : Bulky 2-methyl group slows amidation kinetics, requiring excess acyl chloride.

Industrial-Scale Process Recommendations

For GMP-compliant production:

- Preferred Route : Palladium-mediated cross-coupling (higher yield, better regiocontrol).

- Purification : Sequential crystallization from EtOAc/heptane removes Pd residues.

- Quality Control :

- IPC: Monitor coupling efficiency via FTIR (C=O stretch at 1680 cm⁻¹).

- Specification: ≤0.1% residual solvents by GC-MS.

Q & A

Q. What are the key synthetic strategies for synthesizing N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and cross-coupling. A common approach starts with functionalized pyridine precursors and introduces substituents via nucleophilic substitution or palladium-catalyzed coupling. Key steps include:

- Amide bond formation : Reacting a pyridine-3-carboxylic acid derivative with 4-bromo-2-methylaniline under carbodiimide coupling conditions (e.g., EDCI/HOBt) .

- Nitrobenzyl introduction : Using 3-nitrobenzyl bromide in a nucleophilic substitution or Mitsunobu reaction to attach the benzyl group to the dihydropyridine nitrogen .

- Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield and purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on advanced analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the nitro group’s deshielding effect is observed at δ ~8.0 ppm in ¹H NMR .

- X-ray crystallography : Resolves stereochemistry and bond angles. A related dihydropyridine derivative (N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) was characterized with a C=O bond length of 1.225 Å, confirming keto-enol tautomerism .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (expected [M+H]⁺: ~469.0 Da) .

Advanced Research Questions

Q. What methodologies are used to analyze its enzyme inhibition potential and biological target interactions?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For dihydropyridines, calcium channel binding assays are common .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses. The nitro group may form hydrogen bonds with catalytic residues, while the bromophenyl group enhances hydrophobic interactions .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) by monitoring real-time interactions between the compound and immobilized targets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Synthetic impurities : HPLC purity checks (>95%) and recrystallization (e.g., using ethyl acetate/hexane) ensure consistency .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Compare with derivatives lacking the nitro group to isolate its contribution to activity .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Replace the nitro group (logP ~1.5) with a methoxy group (logP ~2.0) to enhance blood-brain barrier penetration .

- Prodrug design : Introduce ester moieties at the carboxamide group to improve solubility, which hydrolyze in vivo to the active form .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., benzylic positions) for deuterium exchange to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.